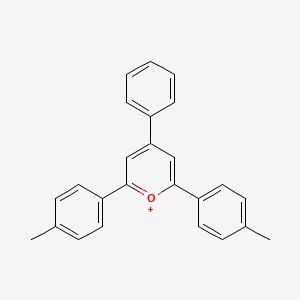
Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- is a positively charged aromatic compound belonging to the pyrylium family. Pyrylium compounds are characterized by a six-membered ring containing one oxygen atom, which imparts unique electronic properties. This particular compound is notable for its high conductivity and stability, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- typically involves the reaction of 4-methylacetophenone with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including aldol condensation and cyclization, to form the pyrylium ring. The final product is often purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
化学反应分析
Types of Reactions
Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrylium salts.
Reduction: Reduction reactions can convert the pyrylium ion to a neutral pyrylene derivative.
Substitution: Electrophilic substitution reactions can occur at the 2, 4, and 6 positions of the pyrylium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions include various pyrylium salts, pyrylene derivatives, and substituted pyrylium compounds. These products can exhibit different electronic and photophysical properties, making them useful in diverse applications .
科学研究应用
Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Employed in the development of fluorescent probes for biological imaging and as a sensitizer in photodynamic therapy.
Medicine: Investigated for its potential use in anticancer treatments due to its ability to generate reactive oxygen species.
作用机制
The mechanism of action of Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- involves its ability to interact with nucleophiles and generate reactive oxygen species. The compound’s high electron affinity allows it to accept electrons from nucleophiles, leading to the formation of reactive intermediates. These intermediates can induce oxidative stress in biological systems, making the compound effective in photodynamic therapy and anticancer applications .
相似化合物的比较
Similar Compounds
- Pyrylium, 2,6-di-(4’-methylphenyl) pyrylium fluoroborate
- Pyrylium, 2,6-di-(4’-methylphenyl) pyrylium perchlorate
- 2,6-Dibenzhydryl-4-methylphenyl derivatives
Uniqueness
Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- stands out due to its unique combination of high conductivity, stability, and reactivity. Its ability to undergo various chemical reactions and form stable intermediates makes it a versatile compound in both research and industrial applications. Additionally, its photophysical properties make it valuable in the development of advanced materials and therapeutic agents .
属性
IUPAC Name |
2,6-bis(4-methylphenyl)-4-phenylpyrylium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21O/c1-18-8-12-21(13-9-18)24-16-23(20-6-4-3-5-7-20)17-25(26-24)22-14-10-19(2)11-15-22/h3-17H,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZFBVXUAPCUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21O+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2537306.png)
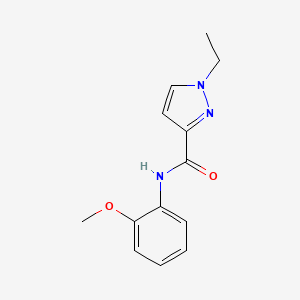
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B2537313.png)
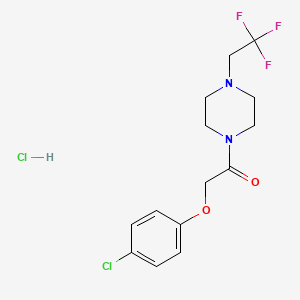
![5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide](/img/structure/B2537315.png)
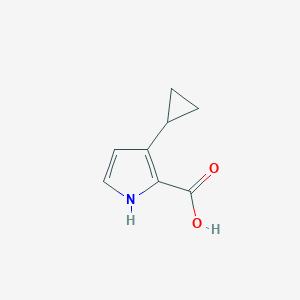
![5-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2537318.png)
![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2537319.png)
![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B2537320.png)
![2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetohydrazide](/img/structure/B2537321.png)
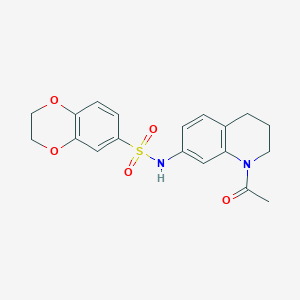
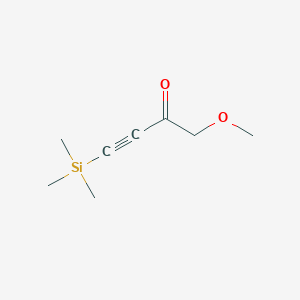
![(2-Chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2537325.png)
![2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B2537328.png)
